molecular formula C9H5BrFNO2 B6226775 3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one CAS No. 2649073-38-9

3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one

Cat. No.: B6226775
CAS No.: 2649073-38-9
M. Wt: 258
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one is a heterocyclic compound that features a bromine and fluorine-substituted phenyl ring attached to an oxazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one typically involves the cyclization of 2-bromo-5-fluorobenzylamine with an appropriate carbonyl compound under acidic or basic conditions. One common method involves the reaction of 2-bromo-5-fluorobenzylamine with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The oxazolone ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-fluorophenylacetic acid
  • 2-bromo-5-fluoroacetophenone
  • 1-(2-bromo-5-fluorophenyl)-2-pyrrolidinone

Uniqueness

3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one is unique due to its oxazolone ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with biological targets and unique reactivity in chemical synthesis.

Properties

CAS No.

2649073-38-9

Molecular Formula

C9H5BrFNO2

Molecular Weight

258

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.